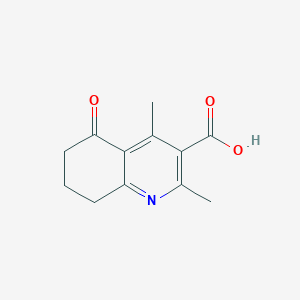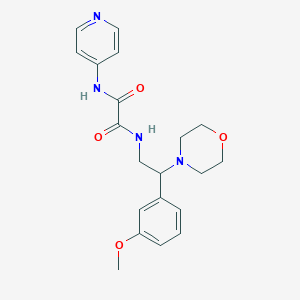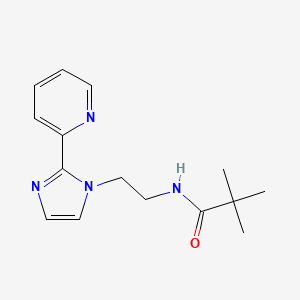
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide” is a chemical compound. It is also known as “N-(2-Pyridyl)pivalamide” and has a molecular formula of C10H14N2O . It is a type of amide, which are compounds that play a crucial role in biochemistry and structural biology .
Synthesis Analysis
The synthesis of similar compounds, N-(pyridin-2-yl)amides, has been reported. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(pyridin-2-yl)-1H-perimidine, has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 178.235 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including molecules similar to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide, have demonstrated their importance in organic synthesis and catalysis. These compounds are versatile synthetic intermediates, possessing remarkable biological significance. Their applications span from forming metal complexes to designing catalysts for asymmetric synthesis. Their pivotal role in advancing the chemistry of metal complexes and catalysts design underscores their utility in creating novel synthetic pathways and enhancing reaction efficiencies (Dongli Li et al., 2019).
Drug Discovery and Medicinal Chemistry
The structural features of this compound and related molecules contribute significantly to their medicinal applications. Compounds with heterocyclic scaffolds, such as imidazole and pyridine derivatives, are commonly employed in the synthesis of optical sensors and have a range of biological and medicinal applications. These compounds are adept at forming coordination and hydrogen bonds, making them suitable as sensing probes and highlighting their potential in drug discovery and development (Gitanjali Jindal & N. Kaur, 2021).
Material Science
In material science, the unique properties of heterocyclic compounds, akin to this compound, have been exploited to develop novel materials. These materials exhibit promising applications in optoelectronics, including the fabrication of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of heterocyclic fragments into π-extended conjugated systems has been shown to significantly enhance the optoelectronic properties of materials, leading to the development of high-efficiency OLEDs and other electronic devices (G. Lipunova et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells .
Mode of Action
It is known that similar compounds can inhibit the expression of collagen .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-9-11-19-10-8-17-13(19)12-6-4-5-7-16-12/h4-8,10H,9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZRDTSBNPLKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CN=C1C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)
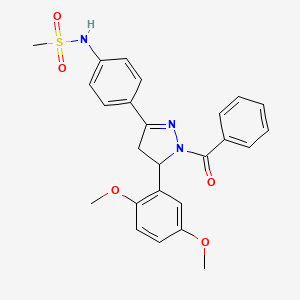
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B2535268.png)
amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)
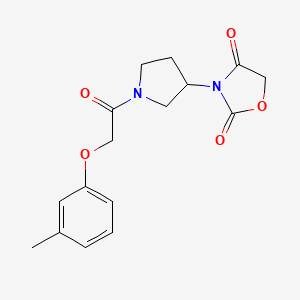
![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)
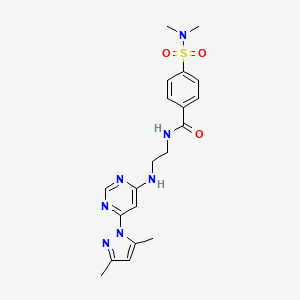
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)

